N-ethyl-4-fluoro-3-methylaniline hydrochloride
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Overview
Description
N-ethyl-4-fluoro-3-methylaniline hydrochloride is a chemical compound with the molecular formula C9H12FN.ClH. It is a derivative of aniline, where the aniline ring is substituted with an ethyl group, a fluorine atom, and a methyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-fluoro-3-methylaniline hydrochloride typically involves a multi-step process. One common method includes:
Nitration: The starting material, 4-fluoro-3-methylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Ethylation: The amine group is ethylated using ethyl halides under basic conditions to form N-ethyl-4-fluoro-3-methylaniline.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification: The product is purified using crystallization or distillation techniques.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-fluoro-3-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to simpler aniline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
N-ethyl-4-fluoro-3-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-4-fluoro-3-methylaniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-3-fluoro-4-methylaniline hydrochloride
- N-ethyl-4-fluoro-2-methylaniline hydrochloride
- N-ethyl-4-chloro-3-methylaniline hydrochloride
Uniqueness
N-ethyl-4-fluoro-3-methylaniline hydrochloride is unique due to its specific substitution pattern on the aniline ring. The presence of the ethyl group, fluorine atom, and methyl group in specific positions imparts distinct chemical and physical properties, making it suitable for particular applications that similar compounds may not fulfill.
Properties
IUPAC Name |
N-ethyl-4-fluoro-3-methylaniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-3-11-8-4-5-9(10)7(2)6-8;/h4-6,11H,3H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGYQQAGBCPDSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)F)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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